molecular formula C7H15NOS B6324033 (R)-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide CAS No. 873695-50-2

(R)-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide

Cat. No.: B6324033
CAS No.: 873695-50-2
M. Wt: 161.27 g/mol
InChI Key: KYRSHIKXZUFBKT-SNVBAGLBSA-N
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Description

(R)-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide is a useful research compound. Its molecular formula is C7H15NOS and its molecular weight is 161.27 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-2-Methyl-N-(1-methylethylidene)-2-propanesulfinamide is 161.08743528 g/mol and the complexity rating of the compound is 163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-2-Methyl-N-(1-methylethylidene)-2-propanesulfinamide involves the reaction of (R)-2-Methyl-2-propanesulfinamide with isopropylidene acetone in the presence of a base.", "Starting Materials": [ "(R)-2-Methyl-2-propanesulfinamide", "Isopropylidene acetone", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve (R)-2-Methyl-2-propanesulfinamide in a suitable solvent (e.g. ethanol, methanol)", "Step 2: Add a base (e.g. NaOH, KOH) to the solution and stir for a few minutes", "Step 3: Slowly add isopropylidene acetone to the solution while stirring continuously", "Step 4: Heat the reaction mixture to reflux for a few hours", "Step 5: Cool the reaction mixture and filter the precipitated product", "Step 6: Wash the product with a suitable solvent (e.g. diethyl ether) and dry under vacuum", "Step 7: Purify the product by recrystallization or chromatography" ] }

CAS No.

873695-50-2

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

(R)-2-methyl-N-propan-2-ylidenepropane-2-sulfinamide

InChI

InChI=1S/C7H15NOS/c1-6(2)8-10(9)7(3,4)5/h1-5H3/t10-/m1/s1

InChI Key

KYRSHIKXZUFBKT-SNVBAGLBSA-N

Isomeric SMILES

CC(=N[S@](=O)C(C)(C)C)C

SMILES

CC(=NS(=O)C(C)(C)C)C

Canonical SMILES

CC(=NS(=O)C(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-Methyl-2-propanesulfinamide (1.47 g) and acetone (0.98 ml) in THF (24 ml) chilled to 0° C. was added Ti(OEt)4 (5.36 ml) dropwise over the course of 15 minutes. After being stirred at room temperature for 3 days, the reaction mixture was quenched by the rapid addition into ice cooled saturated sodium bicarbonate solution. The suspension was filtered through glass fiber filter paper, washing with ethyl acetate. The filtrate was washed with saturated sodium bicarbonate solution and brine. The organics were dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification by column chromatography (10-60% ethyl acetate in hexanes) gave the product (0.923 g, 47%). 400 M Hz 1H-NMR (CDCl3) δ: 2.34 (s, 3H), 2.18 (s, 3H), 1.23 (s, 9H).
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ti(OEt)4
Quantity
5.36 mL
Type
reactant
Reaction Step Two
Name
product
Yield
47%

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